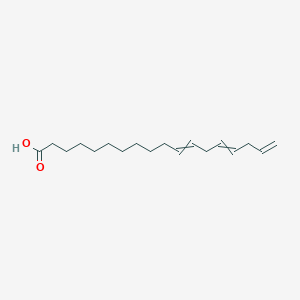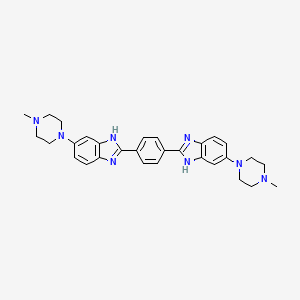![molecular formula C16H14N2O B12561774 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is a compound that features a benzimidazole moiety linked to a phenol group via an ethenyl bridge. This structure is significant due to the biological and chemical properties imparted by the benzimidazole ring, which is known for its pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. The benzimidazole ring is formed through the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . The ethenyl linkage is introduced by reacting the benzimidazole derivative with an appropriate vinyl compound under basic conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad pharmacological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological activities.
Uniqueness
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is unique due to its specific ethenyl linkage and phenol group, which confer distinct chemical reactivity and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-2-8-14-15(10-11)18-16(17-14)9-5-12-3-6-13(19)7-4-12/h2-10,19H,1H3,(H,17,18)/b9-5+ |
InChI Key |
FHDQVFVZFNXKKO-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


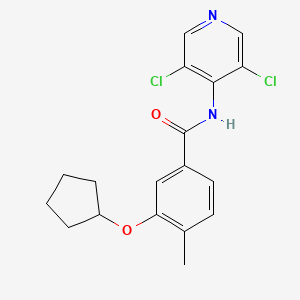
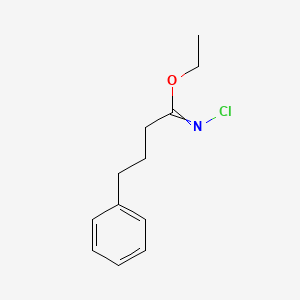
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
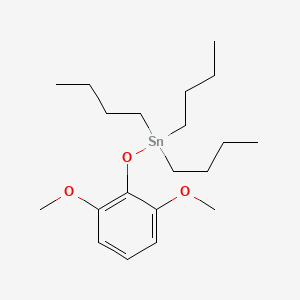
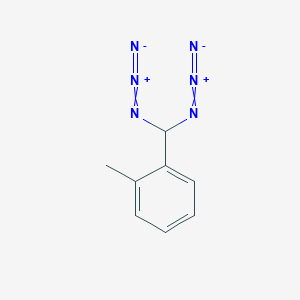
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
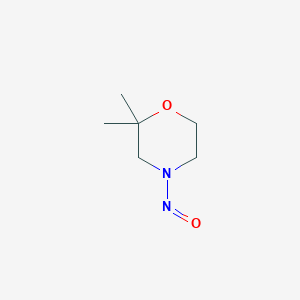
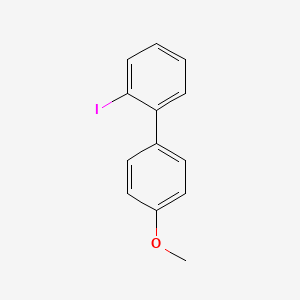
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
